molecular formula C11H18O2 B3153717 1-Methylcyclohexyl methacrylate CAS No. 76392-14-8

1-Methylcyclohexyl methacrylate

Cat. No. B3153717
CAS RN: 76392-14-8
M. Wt: 182.26 g/mol
InChI Key: LBHPSYROQDMVBS-UHFFFAOYSA-N
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Description

1-Methylcyclohexyl methacrylate is a chemical compound with the molecular formula C11H18O2 . It is a versatile material with various applications including polymer synthesis, biomedical engineering, and surface coatings. Its unique properties make it an indispensable tool for scientists exploring new avenues in their respective fields.


Synthesis Analysis

The main method of industrial production of 1-Methylcyclohexyl methacrylate is synthesis from acetone and hydrocyanic acid (acetonecyanohydrin) and catalytic syntheses from petrochemical feedstocks . The synthesis process is monitored by means of NMR and ATR-FTIR spectroscopy .


Molecular Structure Analysis

The molecular structure of 1-Methylcyclohexyl methacrylate is characterized by a molecular formula of C11H18O2 and an average mass of 182.259 Da .


Chemical Reactions Analysis

Methylcyclohexyl methacrylate–methacrylate copolymers were synthesized at various molar ratios by radical polymerization . Their structures were analyzed and characterized by FTIR, GPC, and 1H NMR .


Physical And Chemical Properties Analysis

1-Methylcyclohexyl methacrylate has a density of 1.0±0.1 g/cm3, a boiling point of 227.5±9.0 °C at 760 mmHg, and a flash point of 85.9±16.1 °C . It also has a molar refractivity of 52.3±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 190.6±5.0 cm3 .

Scientific Research Applications

Polymerization and Thermal Behavior

1-Methylcyclohexyl methacrylate (1-MCMA) exhibits interesting properties in polymerization and thermal behavior. Studies have demonstrated the polymerization of derivatives such as (2-Cyclohexylidene-1,3-dioxolane-4-yl)methyl methacrylate, revealing the potential for creating polymers with specific thermal degradation properties. These polymers degrade to produce primarily their monomers at high temperatures, indicating potential applications in high-temperature environments (Ilter et al., 2002).

Interactions with Other Chemicals

The interaction of 1-MCMA with other chemicals, such as dicyclohexyl phthalate, has been studied, providing insights into the processes of plasticization and anti-plasticization. This research helps understand how 1-MCMA's properties can be modified for specific applications (Elwell & Pethrick, 1990).

Use in Polymer Synthesis

1-MCMA is also significant in the synthesis of polymers. Its reactivity in radical copolymerization has been shown to be higher than that of methyl methacrylate, suggesting its utility in creating novel polymers with unique properties (Moszner et al., 2003).

Application in Dental Materials

In the field of biomaterials, especially dental materials, heterocyclic methacrylates, including 1-MCMA, have been studied for their mechanical properties. This research is crucial for developing low polymerization shrinkage systems, which are essential in dental applications (Patel & Braden, 1991).

Copolymerization Studies

Copolymerization studies involving 1-MCMA provide insights into its chemical behavior when combined with other monomers. This research is vital for customizing the properties of copolymers for specific applications (Bevington et al., 1970).

Safety and Hazards

The safety data sheet for Methyl methacrylate, a related compound, indicates that it is highly flammable and may cause skin irritation, an allergic skin reaction, respiratory irritation, and is harmful to aquatic life . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

Methylcyclohexyl methacrylate–methacrylate copolymers have been shown to be effective cold flow improvers for biodiesel blends . This suggests potential future applications in the field of renewable energy, particularly in improving the performance of biodiesel fuels .

properties

IUPAC Name

(1-methylcyclohexyl) 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-9(2)10(12)13-11(3)7-5-4-6-8-11/h1,4-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHPSYROQDMVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1(CCCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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